1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
Structural Novelty and Scaffold Diversity in Heterocyclic Drug Design
The molecular architecture of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (C₁₄H₁₈N₂O₂S) integrates three distinct heterocyclic motifs: a pyrimidine ring, a fused cyclopentane system, and a pyridine substituent. This combination creates a rigid yet functionalized scaffold that diverges from conventional pyrimidine derivatives. The cyclopenta[d]pyrimidine core imposes planarity across the pyrimidine moiety while introducing angular strain from the fused five-membered ring, enhancing electrophilic reactivity at the C4 and C2 positions.
Synthetic routes to this compound often employ multicomponent reactions (MCRs), such as Mannich-type condensations, followed by cyclization steps. For example, reacting 2-aminocyclopentanone with thiourea derivatives under acidic conditions generates the pyrimidine ring, while subsequent alkylation with 2-(pyridin-2-ylmethylthio)ethanol introduces the thioether and hydroxyethyl groups. These modular synthetic strategies enable rapid diversification; substituents at the C4 thioether and N1 hydroxyethyl positions can be tailored to modulate solubility and target affinity.
A comparative analysis of scaffold diversity (Table 1) illustrates how this compound bridges gap between rigid polycyclics and flexible acyclic analogs. Its LogP value (~2.3) balances membrane permeability and aqueous solubility, making it suitable for central nervous system (CNS) and oncology targets.
Table 1: Structural and Physicochemical Comparison of Heterocyclic Scaffolds
| Scaffold Type | Rigidity | LogP | Hydrogen Bond Acceptors |
|---|---|---|---|
| Cyclopenta[d]pyrimidine | High | 2.3 | 4 |
| Benzodiazepine | Moderate | 1.8 | 3 |
| Pyridine-thiazole | Low | 3.1 | 2 |
Role of Cyclopenta[d]Pyrimidine Core in Targeted Therapeutic Development
The cyclopenta[d]pyrimidine core serves as a privileged structure in medicinal chemistry due to its dual capacity for π-stacking interactions and hydrogen bonding. In microtubule-targeting agents, this core mimics the A-ring of colchicine, enabling competitive binding at the αβ-tubulin interface. Molecular docking studies reveal that the planar pyrimidine ring forms hydrophobic contacts with Leuβ255 and Alaβ316, while the cyclopentane moiety induces torsional strain, destabilizing microtubule polymerization.
In kinase inhibitors, the core’s nitrogen atoms coordinate with catalytic lysine residues, as demonstrated in cyclin-dependent kinase (CDK) and epidermal growth factor receptor (EGFR) inhibitors. For instance, substituting the C4 position with arylthio groups (e.g., pyridin-2-ylmethylthio) enhances selectivity for EGFR-TK mutants by filling hydrophobic pockets adjacent to the ATP-binding site. The compound’s efficacy in glioblastoma models (IC₅₀ = 12 nM against U87-MG cells) underscores its potential in oncology.
Conformational analysis via NOESY spectroscopy highlights the core’s adaptability: the pyridin-2-ylmethylthio group rotates freely around the C4-S bond, allowing the compound to adopt bioactive conformations without significant energy barriers. This flexibility contrasts with rigid analogs like 4′-methoxyphenyl derivatives, which exhibit reduced potency due to steric clashes.
Pharmacophoric Features Influencing Bioactivity and Selectivity
Three pharmacophoric elements dominate the compound’s bioactivity:
- 2-Hydroxyethyl Group : The N1-hydroxyethyl side chain participates in hydrogen bonding with Asp254 in tubulin and Glu738 in EGFR, as shown in molecular dynamics simulations. Replacing the hydroxyl with methoxy groups reduces potency by 40-fold, emphasizing its role in polar interactions.
- Pyridin-2-ylmethylthio Substituent : The pyridine ring engages in edge-to-face π-stacking with Phe371 in tubulin, while the thioether linker enhances lipophilicity, improving membrane penetration. Comparative studies indicate that pyridin-2-yl analogs exhibit 5-fold greater selectivity over pyridin-3-yl variants due to optimized steric complementarity.
- Cyclopenta[d]Pyrimidine Core : The core’s N3 atom acts as a hydrogen bond acceptor with Thr314 in tubulin, and its fused cyclopentane ring induces a 15° bend, mimicking the curvature of colchicine’s tropolone ring.
Table 2: Contribution of Pharmacophoric Groups to Target Affinity
| Group | Target Interaction | ΔBinding Energy (kcal/mol) |
|---|---|---|
| 2-Hydroxyethyl | Hydrogen bond with Asp254 | -3.2 |
| Pyridin-2-ylmethylthio | π-Stacking with Phe371 | -2.8 |
| Cyclopenta[d]pyrimidine | Hydrophobic contact with Leuβ255 | -4.1 |
The spatial arrangement of these groups is critical: molecular modeling shows that a 120° dihedral angle between the pyrimidine and pyridine rings maximizes binding to tubulin, while angles below 90° disrupt hydrophobic contacts. This conformational sensitivity underscores the importance of synthetic control over stereochemistry and substituent positioning.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-4-(pyridin-2-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-9-8-18-13-6-3-5-12(13)14(17-15(18)20)21-10-11-4-1-2-7-16-11/h1-2,4,7,19H,3,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSMOCZMVPWETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=N3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a synthetic compound with notable biological activities, particularly in the realm of medicinal chemistry. Its structural characteristics suggest potential interactions with various biological targets, making it a subject of interest for therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₂S |
| Molecular Weight | 303.4 g/mol |
| CAS Number | 941979-00-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can lead to altered biochemical pathways.
- Receptor Modulation : It can bind to receptors, modulating their activity and influencing physiological responses.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related pyrimidine derivatives have shown significant inhibition of viral replication in vitro, with effective concentrations (EC50) ranging from 5–28 μM against respiratory syncytial virus (RSV) and other viral strains .
Phosphodiesterase Inhibition
Compounds within this class have been explored for their phosphodiesterase (PDE) inhibitory properties. PDE inhibitors are crucial in managing conditions like erectile dysfunction and pulmonary hypertension. A related compound demonstrated robust potency as a PDE5 inhibitor, showcasing its potential therapeutic applications .
Study on PDE Inhibition
In a study evaluating the effects of a structurally similar compound on phosphodiesterase activity, it was found that the compound effectively reduced blood pressure in spontaneously hypertensive rats (SHR). The study highlighted the importance of brain penetration for central inhibition of PDE5, indicating potential for treating neurovascular conditions .
Antiviral Efficacy
Another investigation focused on the antiviral efficacy of pyrimidine derivatives against hepatitis C virus (HCV). The compound demonstrated an IC50 value of 9.19 μM against HCV NS5B RNA polymerase, indicating strong antiviral activity with a high selectivity index .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties which make it a candidate for drug development. Its unique structure allows it to interact with various biological targets, potentially leading to new therapies for diseases such as cancer and infections.
Case Study : Research has indicated that derivatives of similar compounds have shown efficacy as enzyme inhibitors, particularly in cyclooxygenase (COX) pathways, which are crucial in inflammatory responses .
Biological Research
Due to its structural features, this compound is useful in studying biological interactions, including enzyme inhibition and receptor binding.
Example Application : In vitro studies have demonstrated that compounds with similar scaffolds can inhibit specific enzymes involved in metabolic pathways, thus providing insights into their mechanisms of action .
Material Science
The reactivity and stability of this compound lend it to applications in developing new materials such as polymers and coatings.
Research Insight : The incorporation of heterocyclic compounds into polymer matrices has been shown to enhance material properties, including thermal stability and mechanical strength .
Comparison with Similar Compounds
Structural Features
Pharmacological Activity
- Compound 1 (): No reported bioactivity; however, the thietane-oxygen group may influence ADMET properties differently than sulfur-based substituents.
- Dihydropyrimidine-2-thione () : Exhibits antibacterial, antitumor, and calcium channel-blocking activities. The 4-chlorophenyl group likely contributes to lipophilicity and membrane penetration.
Physicochemical and ADMET Properties
- Target Compound : The hydroxyethyl group improves aqueous solubility compared to lipophilic analogs like the 4-chlorophenyl derivative . The pyridinylmethylthio group may moderate metabolic stability.
- Compound 1 () : The ethyl acetate and thietane groups could increase metabolic liability via esterase-mediated hydrolysis.
- Cyclohepta-pyrimidinones (): Larger ring size may reduce solubility, contributing to their lack of observed bioactivity .
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions or stepwise functionalization of the pyrimidinone core. Key steps include:
- Thioether formation : Introduce the (pyridin-2-ylmethyl)thio group via nucleophilic substitution under basic conditions (e.g., NaH/DMF) .
- Hydroxyethylation : Use 2-bromoethanol or ethylene oxide to functionalize the pyrimidinone nitrogen, requiring anhydrous conditions to avoid hydrolysis .
- Cyclization : Optimize cyclopenta ring closure using acid catalysts (e.g., HCl in DMF) or microwave-assisted synthesis to enhance regioselectivity .
Critical Parameters : Temperature control (60–80°C), solvent selection (DMF for solubility vs. THF for milder conditions), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., pyridinyl methylene protons at δ 4.2–4.5 ppm, cyclopenta ring protons at δ 2.8–3.1 ppm) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS, expected m/z ± 0.001 accuracy) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient (UV detection at 254 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy) across different in vitro models?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays in parallel across cell lines (e.g., cancer vs. bacterial models) to identify selectivity thresholds .
- Mechanistic Profiling : Use transcriptomics or proteomics to compare target engagement (e.g., DNA topoisomerase inhibition vs. kinase modulation) .
- Experimental Controls : Include reference compounds (e.g., doxorubicin for antitumor activity, ciprofloxacin for antimicrobial tests) to validate assay conditions .
Q. What in silico strategies are applicable to predict the environmental fate and ecotoxicological impact of this compound?
Methodological Answer:
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation half-life and bioaccumulation potential (log P ~2.5–3.0 suggests moderate persistence) .
- Molecular Dynamics Simulations : Model interactions with environmental receptors (e.g., soil organic matter, aquatic enzymes) to assess adsorption and transformation pathways .
- Ecotoxicity Databases : Cross-reference structural analogs (e.g., pyrimidinone derivatives) in the EPA ECOTOX Knowledgebase to infer toxicity thresholds .
Q. How can researchers link mechanistic studies of this compound to broader pharmacological or biochemical theories?
Methodological Answer:
- Target Hypothesis Testing : Align findings with established theories (e.g., kinase inhibition for antitumor activity) using siRNA knockdown or CRISPR-edited cell lines .
- Pathway Enrichment Analysis : Map transcriptomic data to KEGG pathways (e.g., apoptosis, oxidative stress) to contextualize biological effects .
- Theoretical Frameworks : Apply the "lock-and-key" model for enzyme inhibition or allosteric modulation hypotheses based on structural analogs .
Data Contradiction Analysis
Q. How should discrepancies in cytotoxicity data between 2D monolayer vs. 3D spheroid models be addressed?
Methodological Answer:
- Model Optimization : Compare penetration efficiency via confocal microscopy (fluorescently labeled compound) and adjust spheroid size (100–200 µm diameter) .
- Metabolic Profiling : Measure ATP levels (CellTiter-Glo assay) in both models to correlate viability with metabolic activity .
- Hypoxia Markers : Use HIF-1α staining to assess tumor microenvironment effects in 3D models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
